![molecular formula C24H27N5OS B2462566 7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 901243-14-9](/img/structure/B2462566.png)
7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This type of structure is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of such compounds often involves the creation of a triazole nucleus, which is a common structure in medicinal chemistry . The synthesis process can involve a variety of methods and techniques, and the exact process would depend on the specific structure of the compound and the desired properties .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is a central component in a number of drug classes .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Triazole compounds are known to be capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a triazole compound, it is likely to have certain properties common to this class of compounds, such as the ability to bind with various enzymes and receptors in the biological system .Wissenschaftliche Forschungsanwendungen
- Compounds containing the 1,2,4-triazole ring, like our compound of interest, have been extensively studied for their antibacterial potential. Researchers have found significant antibacterial activity associated with this heterocyclic core .
- Beyond antibacterial effects, 1,2,4-triazoles have also demonstrated antifungal activity. Evaluating our compound against fungal pathogens such as Saccharomyces cerevisiae, Candida tropicalis, and Aspergillus niger could reveal its potential in this area .
- Considering the global challenge of microbial resistance, developing new drugs with improved efficacy and safety profiles is crucial .
- While not directly related to its biological activity, thiophene derivatives (such as our compound) find applications in material science. They are used in the fabrication of light-emitting diodes (LEDs) .
- Thiophene derivatives have been explored as inhibitors of metal corrosion . Understanding whether our compound exhibits such properties could have practical implications in materials engineering.
- Although not directly documented for this specific compound, some thiophene derivatives exhibit analgesic and anti-inflammatory properties . Further research could explore these aspects.
Antibacterial Activity
Antifungal Properties
Medicinal Chemistry and Drug Design
Material Science and Light-Emitting Diodes (LEDs)
Corrosion Inhibition
Analgesic and Anti-Inflammatory Effects: (Hypothetical):
Wirkmechanismus
Mode of Action
Based on its structural similarity to other triazole and pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For example, if the compound targets enzymes involved in cell division, it could affect the cell cycle and potentially have anti-cancer effects .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits an enzyme necessary for cell division, it could result in cell cycle arrest and apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain enzymes may only be active under specific pH or temperature conditions, and the presence of other molecules could either enhance or inhibit the compound’s activity .
Zukünftige Richtungen
The future directions for research into this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and potential hazards. Given the wide range of pharmacological effects exhibited by triazole compounds, there may also be potential for the development of new drugs based on this structure .
Eigenschaften
IUPAC Name |
5-methyl-2-[(2-methylphenyl)methylsulfanyl]-N-phenyl-7-propan-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-15(2)21-20(22(30)26-19-12-6-5-7-13-19)17(4)25-23-27-24(28-29(21)23)31-14-18-11-9-8-10-16(18)3/h5-13,15,21H,14H2,1-4H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWOKRCOVKZGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

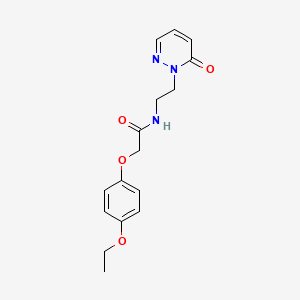
![1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2462484.png)

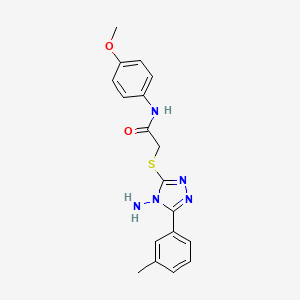
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B2462489.png)
![methyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2462490.png)
![(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2462493.png)
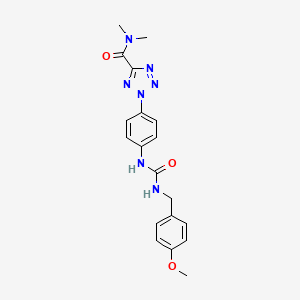
![1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2462499.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2462503.png)

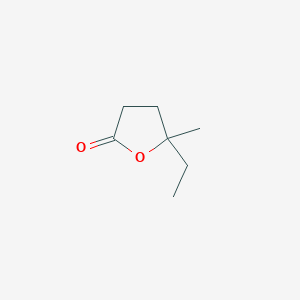
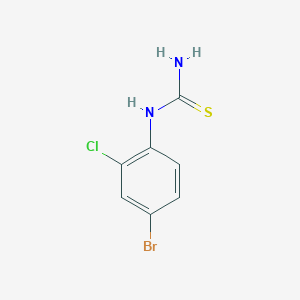
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2462507.png)